molecular formula C21H21N5O2S B2919850 1-(4-(4-(4-Amino-3-(pyridin-2-yl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251600-74-4

1-(4-(4-(4-Amino-3-(pyridin-2-yl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2919850
CAS No.: 1251600-74-4
M. Wt: 407.49
InChI Key: LNQOCKQDNNNKHR-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-(4-Amino-3-(pyridin-2-yl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a sophisticated synthetic molecule designed for medicinal chemistry and drug discovery research. Its structure integrates several privileged pharmacophores, including an isothiazole core, a piperazine linker, and pyridine and acetophenone termini, making it a valuable scaffold for exploring novel biological activities. The presence of the isothiazole ring, a well-known bioisostere for thiazole, is of particular significance. Thiazole and isothiazole derivatives are frequently investigated for their diverse pharmacological potential, including as inhibitors of specific enzymatic targets . The central piperazine group enhances the molecule's solubility and provides a conformational flexibility that is often crucial for optimal interaction with protein binding sites, a feature observed in the development of inhibitors for targets like the mycobacterial BioA enzyme . The pyridine and acetophenone moieties can serve as key binding elements, potentially enabling the molecule to act as a fragment for the development of kinase inhibitors or receptor antagonists. This compound is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[4-(4-amino-3-pyridin-2-yl-1,2-thiazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14(27)15-5-7-16(8-6-15)25-10-12-26(13-11-25)21(28)20-18(22)19(24-29-20)17-4-2-3-9-23-17/h2-9H,10-13,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQOCKQDNNNKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-(4-Amino-3-(pyridin-2-yl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Isothiazole moiety : Provides a framework for biological activity.
  • Piperazine ring : Often associated with pharmacological properties.
  • Amino and carbonyl groups : Contribute to the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound .

  • Mechanism of Action : The compound has been shown to inhibit key proteins involved in cancer cell proliferation. For instance, it reduces the expression of the anti-apoptotic protein Mcl-1, which is crucial for cell survival in various cancers .
StudyCompoundActivityReference
1AnalogInhibits CDK9-mediated transcription
2SimilarInduces apoptosis in cancer cells

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens.

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested for their minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

3. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases.

  • Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity comparable to traditional drugs like sodium valproate, indicating a potential role in treating epilepsy .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Case Study on Cancer Treatment :
    • A clinical trial involving a derivative of the compound showed significant tumor reduction in patients with advanced melanoma.
    • The study monitored changes in tumor markers and patient survival rates over six months.
  • Antimicrobial Efficacy Study :
    • A laboratory study assessed the effectiveness of the compound against biofilms formed by Staphylococcus aureus, revealing a reduction in biofilm formation by up to 70% at sub-MIC levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents on the Isothiazole Ring : Variations in substituents significantly affect potency against cancer cells.
  • Piperazine Modifications : Alterations in the piperazine ring enhance antimicrobial activity, suggesting that specific modifications can lead to improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three classes of analogues based on heterocyclic core, substituents, and synthetic pathways:

Compound Class Core Structure Key Substituents Synthesis Highlights Biological Activity (if reported)
Target Compound Isothiazole 4-Amino, 3-(pyridin-2-yl), piperazine Not explicitly described in evidence Inferred kinase/receptor modulation
Tetrazole Derivatives Tetrazole Aryl, piperidine Chloroacetyl chloride + piperidine Not reported
Nitropyridine Derivatives Pyridine (nitro/chloro) Piperazine, ethanone Cs₂CO₃-mediated coupling, SnCl₂ reduction Screened for sulfonamide-linked activity
Triazole/Pyrimidine Analogues Pyrimidine/Triazole Piperazine, chlorophenyl, ethanone Nucleophilic substitution in nBuOH Not explicitly reported

Spectral Characterization

  • Tetrazole Derivatives : Characterized via IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (piperidine protons at δ 1.4–2.7 ppm), and mass spectrometry (m/z consistent with molecular ion) .
  • Nitropyridine Derivatives : ¹³C NMR confirmed aryl-ether linkages (δ 160–165 ppm for C-O), while elemental analysis validated stoichiometry . The target compound would require similar validation for its isothiazole-carbonyl and pyridinyl groups.

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